1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
Description
Properties
Molecular Formula |
C17H12N4S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-(4-phenylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C17H12N4S/c22-17-15-10-20-21(16(15)18-11-19-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,18,19,22) |
InChI Key |
IRCKJCWVKGYWLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=S)N=CN4 |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[3,4-d]pyrimidine Formation
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A widely adopted method involves:
-
Knoevenagel Condensation : Reacting 4-biphenylcarboxaldehyde with malononitrile in the presence of a base (e.g., piperidine) to form an α,β-unsaturated nitrile intermediate.
-
Cyclization with Hydrazine : Treating the intermediate with hydrazine hydrate under reflux conditions to form the pyrazole ring.
-
Thiolation : Introducing the thiol group at the 4-position via nucleophilic substitution using Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀).
Table 1: Reaction Conditions for Core Scaffold Synthesis
Biphenyl Substitution via Cross-Coupling
The biphenyl group is introduced through palladium-catalyzed Suzuki-Miyaura coupling. Key steps include:
-
Halogenation : Bromination of the pyrazolo[3,4-d]pyrimidine core at the 1-position using N-bromosuccinimide (NBS).
-
Coupling Reaction : Reacting the brominated intermediate with 4-biphenylboronic acid using a Pd catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a toluene/water biphasic system.
Critical Parameters :
Industrial-Scale Optimization
Green Chemistry Approaches
Recent patents highlight the use of nanozeolite NaX as a recyclable catalyst to replace traditional bases, reducing reaction times by 40% and improving yields to 91%. For example:
Cost-Effective Modifications
-
Alternative Thiolation Agents : Thiourea in lieu of Lawesson’s reagent reduces costs by 70% while maintaining yields ≥60%.
-
One-Pot Synthesis : Combining cyclization and thiolation steps in a single reactor cuts processing time by 30%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Challenges and Solutions
Thiol Oxidation
The thiol group is prone to oxidation, forming disulfide byproducts. Mitigation strategies include:
Chemical Reactions Analysis
1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the pyrazolo[3,4-d]pyrimidine core or the biphenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Applications
Research indicates that 1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol exhibits promising anticancer activity. It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A study demonstrated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
These results suggest that this compound could serve as a lead for developing new anticancer agents aimed at CDK inhibition .
Antimicrobial Properties
Derivatives of pyrazolo[3,4-d]pyrimidine, including this compound, have shown significant antimicrobial properties against various bacterial strains and fungi. In vitro studies have demonstrated its effectiveness compared to standard antibiotics:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings highlight the potential of this compound as a therapeutic agent against resistant microbial strains .
Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Further research is needed to elucidate the exact mechanisms involved .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions utilizing potassium tert-butoxide under solvent-free conditions. This method is advantageous as it avoids hazardous reagents commonly used in traditional synthesis methods. The ability to modify the structure by introducing different substituents can enhance its biological activity and selectivity towards specific targets.
Case Studies and Research Insights
Recent studies have focused on understanding how this compound interacts with biological macromolecules:
- Molecular Docking Studies : These studies suggest favorable binding interactions with CDK2, indicating a high potential for effective inhibition.
- Structure-Activity Relationship (SAR) : Investigations into various derivatives have revealed that modifications at specific positions can significantly alter biological activity.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The pyrazolo[3,4-d]pyrimidine scaffold is widely modified to tune bioactivity. Below is a comparative analysis with key analogues:
Pharmacokinetic and Physicochemical Properties
| Parameter | Target Compound | 1-Phenyl-4-thiol | NA-PP1 | 6-Thiazolo Derivatives |
|---|---|---|---|---|
| LogP | ~3.8 (predicted) | ~2.5 | ~4.1 | ~3.2 |
| Solubility (µg/mL) | <10 (aqueous) | ~20 | <5 | ~15 |
| EC50 (Kinase Inhibition) | N/A | N/A | 0.8 nM (Src kinase) | N/A |
Biological Activity
1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure, featuring a biphenyl moiety and a thiol functional group, contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential as an anticancer agent and other pharmacological properties.
Structural Characteristics
The molecular formula of this compound is C17H12N4S, with a molecular weight of approximately 304.4 g/mol. The compound's structure can be represented as follows:
This structure includes a thiol (-SH) group that enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs). The presence of the thiol group in this compound may enhance its interactions with biological targets through reversible binding mechanisms.
Anticancer Activity
Studies have demonstrated that this compound shows promising anticancer activity by inhibiting CDKs, which are crucial for cell cycle regulation. The compound has been shown to inhibit the growth of various cancer cell lines such as MCF-7 and HCT-116 with IC50 values ranging from 45 to 97 nM .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45 | Inhibition of CDK2 |
| HCT-116 | 97 | Induction of apoptosis |
The mechanism often involves disruption of cell cycle progression and induction of apoptosis in tumor cells.
Other Biological Activities
In addition to its anticancer properties, derivatives of this compound have exhibited antimicrobial and anti-inflammatory activities. The biphenyl substitution may enhance lipophilicity and improve interaction with cellular targets compared to other derivatives .
Case Studies
Recent investigations into the use of halloysite nanotube-based delivery systems for pyrazolo[3,4-d]pyrimidine derivatives have shown that these compounds can effectively target prostate and bladder cancer cells. The studies involved encapsulation of these compounds in halloysite nanotubes (HNTs), demonstrating successful drug delivery and release properties under physiological conditions .
Case Study: Halloysite Nanotube Delivery System
- Objective : Enhance delivery of pyrazolo[3,4-d]pyrimidine derivatives for cancer treatment.
- Methodology : Supramolecular loading into HNTs.
- Results : Effective cytotoxicity against RT112 (bladder) and PC3 (prostate) cancer cell lines.
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions. Recent advancements highlight the use of potassium tert-butoxide in solvent-free conditions as an efficient alternative to traditional methods .
Synthetic Route Overview
- Start with 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.
- Perform thiolation to introduce the thiol group.
- Purify and characterize the final product.
Q & A
Q. Advanced :
- Data collection : Use high-resolution synchrotron data (<1.0 Å) to resolve electron density for sulfur atoms in the thiol group.
- Refinement : Apply Hirshfeld surface analysis (via CrystalExplorer) to validate intermolecular interactions, such as π-π stacking between biphenyl moieties .
Table 1 : Example Crystallographic Data for a Related Derivative
| Parameter | Value |
|---|---|
| Space group | P 1 |
| a, b, c (Å) | 7.21, 9.85, 12.34 |
| Resolution (Å) | 0.84 |
| R-factor | 0.039 |
| Reference Compound | 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine |
What in vitro assays are used to evaluate the biological activity of this compound, and how are contradictory results interpreted?
Basic
Standard assays include:
Q. Advanced :
- Data contradiction analysis : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum content affecting compound solubility). Validate via dose-response curves in triplicate and compare with positive controls (e.g., doxorubicin) .
- Mechanistic studies : Use flow cytometry to assess apoptosis induction (Annexin V/PI staining) and Western blotting for caspase-3 activation .
How can structure-activity relationship (SAR) studies optimize the compound’s efficacy?
Advanced
SAR strategies include:
- Modifying substituents : Replace the biphenyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance target binding .
- Thiol group derivatization : Convert the thiol to disulfide or sulfonamide to improve membrane permeability .
Table 2 : SAR Data for Pyrazolo[3,4-d]pyrimidine Derivatives
| Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| 4-Biphenyl-thiol | 8.2 (S. aureus) | 12.5 (MCF-7) |
| 4-Methylsulfanyl | 32.1 | 28.7 |
| 4-Benzylsulfanyl | 16.5 | 18.9 |
| Data adapted from |
What computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., Src kinase) or microbial enzymes (e.g., dihydrofolate reductase). Validate docking poses with MD simulations (GROMACS) .
- Pharmacophore modeling : Identify critical features (e.g., thiol group, planar core) using Schrödinger’s Phase .
How do stability and storage conditions impact experimental reproducibility?
Q. Basic
Q. Advanced :
- Degradation analysis : Use LC-MS to identify oxidation products (e.g., disulfides) after accelerated stability testing (40°C/75% RH for 14 days) .
What analytical techniques confirm compound purity and identity?
Q. Basic
Q. Advanced :
- High-resolution MS : Confirm molecular ion [M+H]⁺ with <5 ppm error .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
